molecular formula C13H17NO3 B1429864 2-(4-(Morpholinomethyl)phenyl)acetic acid CAS No. 521313-48-4

2-(4-(Morpholinomethyl)phenyl)acetic acid

Cat. No.: B1429864
CAS No.: 521313-48-4
M. Wt: 235.28 g/mol
InChI Key: OJORQTXDGAALEY-UHFFFAOYSA-N
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Description

2-(4-(Morpholinomethyl)phenyl)acetic acid, also known as 4-morpholine-2-acetic acid (M2A), is an organic compound with a molecular weight of 198.25 g/mol. It is a derivative of acetic acid and has been used in a range of scientific research applications in the past few decades.

Scientific Research Applications

Antimicrobial Studies

A class of biologically active compounds synthesized from hydroxyphenylacetic acid, which includes derivatives of 2-(4-(Morpholinomethyl)phenyl)acetic acid, has been studied for their antimicrobial properties. These compounds were found to exhibit significant in vitro activity against various fungal and bacterial strains, sometimes surpassing the efficacy of standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to this compound have been a subject of research. For instance, a study on the synthesis of novel amide-appended chloromercurated derivatives of 2-phenylquinoline, which involves the use of morpholine amide derivatives, has contributed to the understanding of complex chemical reactions and structural determinations (Lin et al., 2015).

Organic Chemistry and Reaction Kinetics

Research has been conducted on the kinetics of various chemical reactions involving compounds related to this compound. These studies help in understanding the mechanisms and efficiencies of different organic reactions, which are fundamental in the field of synthetic chemistry (Chuaqui et al., 1973).

Synthesis of Novel Compounds

The synthesis of new chemical entities, such as diaminomethylene-2(3H)-furanones and various other derivatives, often involves compounds related to this compound. These studies are crucial in expanding the repertoire of organic compounds, which can have potential applications in various fields including medicinal chemistry (Yamagata et al., 2002).

Development of Novel Fluorescence Probes

A novel pH-responsive fluorescence probe based on a derivative of 4-(morpholinomethyl) phenyl) boronic acid was developed for the sensitive detection of trace-level organophosphorus pesticides in fruit juices. This kind of research demonstrates the application of morpholine derivatives in the creation of sensitive detection methods for environmental and food safety (Zhao et al., 2021).

Mechanism of Action

Properties

IUPAC Name

2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJORQTXDGAALEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.